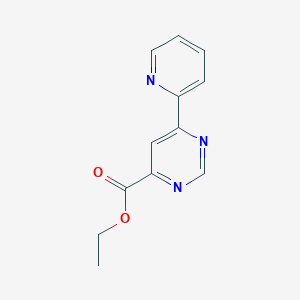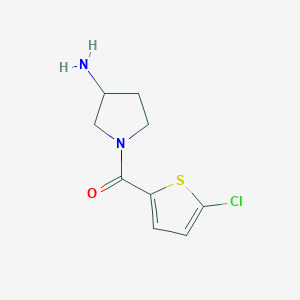
(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C9H11ClN2OS and its molecular weight is 230.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone and its derivatives have been extensively studied for their synthesis and structural properties. Shahana and Yardily (2020) synthesized novel compounds related to this chemical and characterized them using various spectroscopic methods. They also performed density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers of these compounds. Their study provides insights into the structural changes in the molecule due to the substitution of electron withdrawing groups and analyzes thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial activity of compounds related to this compound has been a subject of research. Shahana and Yardily (2020) conducted a molecular docking study using Hex 8.0, which aided in understanding the antibacterial properties of these compounds (Shahana & Yardily, 2020).
Spectroscopic Properties
Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. The study revealed the influence of solvent polarity and hydrogen-bonding abilities on the spectroscopic properties of these compounds (Al-Ansari, 2016).
Anticancer Potential
Gouhar and Raafat (2015) synthesized and evaluated certain derivatives of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone for anticancer properties. They explored reactions with different nucleophiles and evaluated the anticancer activity of the newly synthesized compounds (Gouhar & Raafat, 2015).
Neurological Applications
Butler, Wise, and Dewald (1984) synthesized a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, demonstrating central nervous system depressant activity and potential anticonvulsant properties. This study highlights the relevance of such compounds in neurological research (Butler, Wise, & Dewald, 1984).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common structure in many biologically active compounds.
Mode of Action
The mode of action would depend on the specific targets of the compound. Compounds containing a pyrrolidine ring are known to interact with various targets due to their ability to efficiently explore the pharmacophore space .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrrolidine derivatives are known to have good bioavailability due to their saturated ring structure .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned, indole derivatives have been found to possess various biological activities .
Biochemical Analysis
Biochemical Properties
(3-Aminopyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as fatty acid synthase . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in fatty acid metabolism, thereby affecting the overall metabolic flux within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in fatty acid metabolism, such as fatty acid synthase . This compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels within the cell . Additionally, it may affect other metabolic pathways, including those involved in energy production and biosynthesis of essential biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and influence cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c10-8-2-1-7(14-8)9(13)12-4-3-6(11)5-12/h1-2,6H,3-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXYPJBZIMXLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




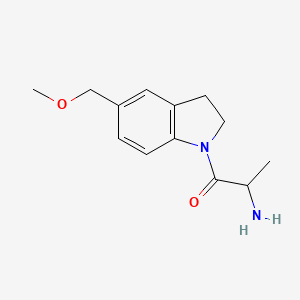
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491511.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

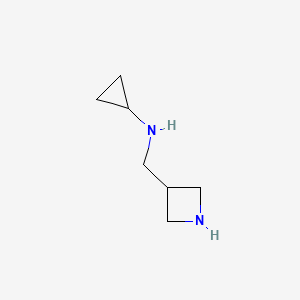
![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
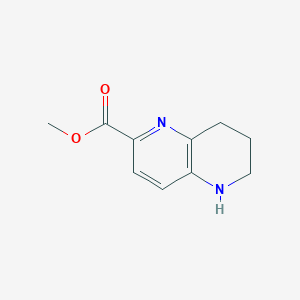
![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)

